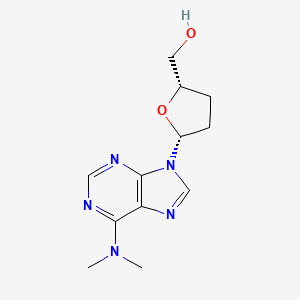
Adenosine, 2',3'-dideoxy-N,N-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol: is a complex organic compound that belongs to the class of nucleoside analogs. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring attached to a purine base with a dimethylamino group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is constructed through cyclization reactions involving dihydroxy compounds.
Coupling of the Purine Base and Tetrahydrofuran Ring: The final step involves coupling the purine base with the tetrahydrofuran ring under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are used to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are commonly utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions (e.g., reflux, room temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary alcohols.
Scientific Research Applications
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base structure.
Ribavirin: An antiviral nucleoside analog with a comparable mechanism of action.
Zidovudine: An antiretroviral drug used in the treatment of HIV/AIDS.
Uniqueness
((2S,5R)-5-(6-(Dimethylamino)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol is unique due to its specific structural features, such as the dimethylamino group and the tetrahydrofuran ring. These features confer distinct chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
120503-30-2 |
|---|---|
Molecular Formula |
C12H17N5O2 |
Molecular Weight |
263.30 g/mol |
IUPAC Name |
[(2S,5R)-5-[6-(dimethylamino)purin-9-yl]oxolan-2-yl]methanol |
InChI |
InChI=1S/C12H17N5O2/c1-16(2)11-10-12(14-6-13-11)17(7-15-10)9-4-3-8(5-18)19-9/h6-9,18H,3-5H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
DOEIDNFVZPMPSN-DTWKUNHWSA-N |
Isomeric SMILES |
CN(C)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2C3CCC(O3)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Propyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetic acid](/img/structure/B11853083.png)
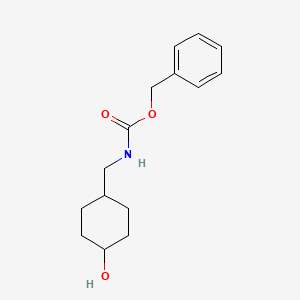

![9-phenylfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B11853103.png)


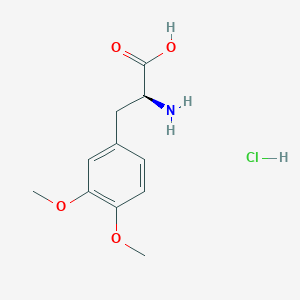
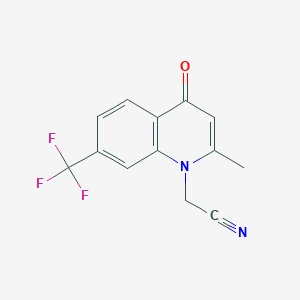
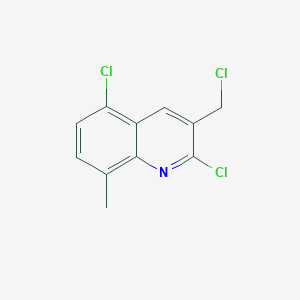
![3-Methyl-1-phenyl-1,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B11853137.png)
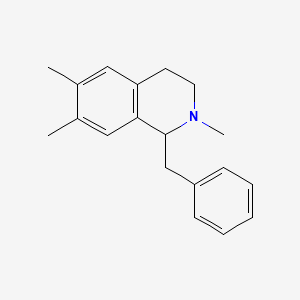
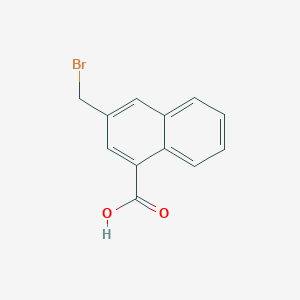
![2-Bromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11853173.png)

